N-(2-ethoxyphenyl)-2-methylpropanamide
Description
N-(2-ethoxyphenyl)-2-methylpropanamide is a synthetic amide derivative characterized by a 2-methylpropanamide (pivalamide) group linked to a 2-ethoxyphenyl substituent via a nitrogen atom. The ethoxy group (-OCH₂CH₃) at the ortho position of the phenyl ring introduces steric and electronic effects that influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
Properties
CAS No. |
71182-39-3 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C12H17NO2/c1-4-15-11-8-6-5-7-10(11)13-12(14)9(2)3/h5-9H,4H2,1-3H3,(H,13,14) |
InChI Key |
AUYQKNAVPJPXNB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C(C)C |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The 2-ethoxyphenyl group in the target compound is less bulky than the 2,2-diphenylethyl group in but more electron-rich than the 3-chlorophenethyl group in . This enhances lipophilicity compared to polar substituents like indolyl () .
- The ethoxy group’s electron-donating nature may stabilize the amide bond against hydrolysis compared to electron-withdrawing groups (e.g., -Cl in ) .
Spectral Characterization :
- Unlike naproxen-derived analogs, which are extensively characterized via NMR and MS (e.g., ), spectral data for the ethoxyphenyl variant are absent in the evidence. However, the ¹H NMR of similar compounds (e.g., ) predicts distinct aromatic proton shifts for the ethoxyphenyl group (δ ~6.8–7.5 ppm) and a singlet for the pivalamide’s methyl groups (δ ~1.2 ppm) .
Pharmacological and Industrial Relevance
- Naproxen hybrids () are explored for anti-inflammatory and antiviral (e.g., SARS-CoV-2) properties due to their dual functional groups .
- Phenoxypropanamide derivatives () may serve as intermediates in agrochemical or pharmaceutical synthesis .
- Ethoxyphenyl groups are common in drug design (e.g., β-blockers) for tuning membrane permeability and metabolic stability.
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